molecular formula C22H23FN2OS B2766936 2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one CAS No. 878053-57-7

2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2766936
CAS No.: 878053-57-7
M. Wt: 382.5
InChI Key: JGGGDRSPJMGGLL-UHFFFAOYSA-N
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Description

The compound 2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one features a hybrid structure combining a 3-fluorophenylmethylsulfanyl-substituted indole core linked to a piperidinyl ethanone moiety. The indole ring is modified at the 3-position with a sulfur-containing group (sulfanyl) connected to a 3-fluorobenzyl group, while the ethanone terminus is substituted with a piperidine ring. This design leverages the indole scaffold’s prevalence in bioactive molecules and the piperidine moiety’s role in enhancing pharmacokinetic properties, such as solubility and bioavailability. The 3-fluorophenyl group may influence target binding affinity through hydrophobic and electronic interactions .

Properties

IUPAC Name

2-[3-[(3-fluorophenyl)methylsulfanyl]indol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2OS/c23-18-8-6-7-17(13-18)16-27-21-14-25(20-10-3-2-9-19(20)21)15-22(26)24-11-4-1-5-12-24/h2-3,6-10,13-14H,1,4-5,11-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGGDRSPJMGGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

This compound serves as a significant building block in organic synthesis, facilitating the creation of more complex molecules. It is utilized in various organic reactions, including:

  • Reagent in Synthesis : Acts as a reagent in several organic transformations.
  • Building Block : Used for synthesizing derivatives and analogs with potential biological activity.

Biology

The biological activity of 2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one makes it a valuable candidate for:

  • Biological Studies : Investigating its effects on different biological systems.
  • Mechanistic Studies : Understanding its interaction with specific molecular targets, such as enzymes and receptors.

Medicine

Due to its potential pharmacological properties, this compound is being explored for therapeutic applications, including:

  • Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation.
  • Neuropharmacological Effects : Potential use in treating neurological disorders due to its interaction with neurotransmitter systems.

Industry

In industrial applications, the compound is utilized for:

  • Material Development : Contributing to the development of new materials with specific properties.
  • Intermediate Production : Serving as an intermediate in the synthesis of other chemicals.

Preparation Methods

One prevalent method for synthesizing this compound is through the Suzuki–Miyaura coupling reaction , which involves transition metal-catalyzed carbon–carbon bond formation. This method allows for the efficient assembly of the compound's complex structure.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

Oxidation

The compound can be oxidized under specific conditions to yield sulfoxides or sulfones.

Reduction

Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution

The compound is capable of undergoing nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions employed.

Reaction TypeDescription
OxidationFormation of sulfoxides or sulfones
ReductionConversion of functional groups
SubstitutionNucleophilic or electrophilic substitutions

Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Mechanism of Action

The mechanism of action of 2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogues with variations in the indole substituents, sulfur oxidation state, or terminal groups. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Structural Differences Biological Activity/Findings Reference
Target Compound : 2-(3-{[(3-Fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one Baseline structure: Indole-3-sulfanyl-fluorophenyl + piperidinyl ethanone Not explicitly reported in evidence; inferred from structural analogues.
2-(1H-Indol-1-yl)-1-(piperidin-1-yl)ethan-1-one Lacks sulfanyl-fluorophenyl substituent on indole Demonstrates the importance of sulfanyl-fluorophenyl for target engagement (inference).
4-Fluoro-N-[2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide Replaces piperidinyl ethanone with benzamide-ethyl group Suggests terminal group (piperidinyl vs. benzamide) modulates selectivity or potency.
1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one Sulfonyl instead of sulfanyl; methoxyphenyl vs. fluorophenyl Sulfonyl groups enhance metabolic stability; fluorophenyl may improve binding affinity.
1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one Piperidine with dimethylamino and hydroxy groups; trifluorophenyl vs. indole-sulfanyl Potent analgesic activity (IC50 = 12 nM); highlights role of fluorinated aryl groups.
1-{2-[(E)-2-(2-Nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethanone Sulfonyl group; nitro-substituted ethenyl chain Sulfonyl groups may alter electron density, affecting reactivity or target interactions.

Key Insights from Structural Comparisons

Sulfinyl (-SO-) derivatives (e.g., compounds in ) exhibit intermediate reactivity, often explored for tunable pharmacokinetics.

Impact of Fluorinated Aryl Groups: The 3-fluorophenyl group in the target compound may enhance lipophilicity and binding to hydrophobic pockets compared to non-fluorinated (e.g., ) or methoxy-substituted (e.g., ) analogues. Trifluorophenyl derivatives (e.g., ) show superior analgesic potency, suggesting fluorination position and multiplicity critically influence activity.

Terminal Group Modifications: Piperidinyl ethanone (target compound) vs. benzamide () or adamantane (): Piperidine’s basic nitrogen may improve solubility, while adamantane enhances rigidity and membrane permeability.

Indole Substitution Patterns: Substitution at indole-3 (target compound) vs.

Contradictions and Limitations

  • Evidence emphasizes sulfonyl groups’ metabolic stability, whereas sulfanyl groups (target compound) may confer reversible binding but shorter half-lives.
  • Piperidine-containing analogues () report high analgesic activity, but the target compound’s indole-sulfanyl motif lacks explicit activity data, necessitating further testing.

Biological Activity

2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one, also known as C064-0111, is a compound of significant interest due to its potential biological activities. The structure features a piperidine moiety and an indole ring, which are pivotal in various pharmacological applications. This article reviews the biological activity of this compound based on existing literature, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of C064-0111 can be represented as follows:

  • Molecular Formula : C25_{25}H23_{23}FN2_2O2_2S
  • IUPAC Name : N-[2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methoxybenzamide

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to C064-0111. For example, related indole derivatives have exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds were reported to be in the range of 15.625–125 μM for various strains, indicating moderate to strong antibacterial effects .

Bacterial Strain MIC (μM) Activity
Staphylococcus aureus15.625Bactericidal
Enterococcus faecalis62.5Bactericidal
Escherichia coli125Bacteriostatic

The mechanism by which C064-0111 exerts its antibacterial effects appears to involve the inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways. This multi-target approach is effective against biofilm formation, particularly in resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Case Studies

In a study examining the efficacy of various indole derivatives, C064-0111 was tested against MRSA biofilms. Results indicated that it inhibited biofilm formation significantly at concentrations as low as 0.007–0.03 mg/mL, demonstrating a biofilm inhibition percentage (BI) ranging from 70.8% to 89.9% . This level of efficacy positions C064-0111 as a promising candidate for further development in antimicrobial therapies.

Structure-Activity Relationship (SAR)

The biological activity of C064-0111 can also be understood through its structure-activity relationship (SAR). The incorporation of fluorine in the phenyl ring has been shown to enhance the compound's lipophilicity and binding affinity to target proteins, contributing to its increased potency .

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